molecular formula C15H15ClN2O4 B11489597 Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B11489597
M. Wt: 322.74 g/mol
InChI Key: ZFMBYVBJIVVPNL-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenyl isocyanate with a suitable dihydropyridine derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cardiovascular diseases.

    Industry: Utilized in the production of various chemical products and pharmaceuticals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological activity being studied. For example, in cardiovascular research, it may act on calcium channels to modulate heart function .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine. Compared to these compounds, Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate may exhibit unique properties due to the presence of the chlorophenyl and carbamoyl groups. These structural differences can lead to variations in biological activity and therapeutic potential .

Biological Activity

Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (commonly referred to as the compound ) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C15H15ClN2O4
  • Molecular Weight: 322.75 g/mol
  • CAS Number: 29097-12-9

The presence of the chlorophenyl group and the carbamoyl moiety contributes to its biological properties, enhancing its interaction with various biological targets.

  • Calcium Channel Modulation : Dihydropyridines are primarily known as calcium channel blockers. The compound may inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial in treating hypertension and related cardiovascular conditions .
  • Histone Deacetylase Inhibition (HDACi) : Recent studies have indicated that derivatives of similar structures exhibit HDAC inhibitory activity, which can lead to apoptosis in cancer cells. The compound's structural features suggest potential HDAC inhibition, making it a candidate for anticancer therapies .
  • Antiproliferative Effects : In vitro studies have shown that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values reported for these compounds range from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Biological Activity Data

Activity TypeTarget CellsIC50 (µM)Reference
AntiproliferativeHeLa0.69 - 11
AntiproliferativeHCT-116Not specified
HDAC InhibitionVarious Cancer CellsNot specified
Calcium Channel BlockadeVascular Smooth MuscleNot specified

Case Studies

Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various dihydropyridine derivatives, it was found that this compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value comparable to established chemotherapeutic agents . The study utilized molecular docking techniques to elucidate the binding interactions between the compound and its target proteins.

Case Study 2: HDAC Inhibitory Potential
Another research effort focused on synthesizing a series of dihydropyridine derivatives for HDAC inhibition. The results indicated that modifications to the core structure increased potency against specific cancer cell lines. This highlights the potential of the compound as a lead structure for developing new HDAC inhibitors .

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 4-[(3-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-4-9(16)6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ZFMBYVBJIVVPNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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